

Unveiling Radium-228: A Technical Guide to its Natural Occurrence, Distribution, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radium-228

Cat. No.: B1237267

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radium-228 (^{228}Ra), a naturally occurring radioactive isotope, is a key member of the Thorium-232 (^{232}Th) decay series.^{[1][2]} Its presence in the environment is ubiquitous, with trace levels found in rocks, soil, water, and biological organisms.^[2] Understanding the distribution and concentration of ^{228}Ra is of paramount importance for environmental monitoring, geological studies, and assessing potential human exposure. This technical guide provides an in-depth overview of the natural occurrence and distribution of **Radium-228**, complemented by detailed experimental protocols for its quantification and visualizations of key processes.

Natural Occurrence and Distribution

Radium-228 is continuously generated in the environment through the alpha decay of its parent nuclide, Thorium-232.^[3] With a half-life of 5.75 years, ^{228}Ra is a beta emitter, decaying into Actinium-228 (^{228}Ac).^[3] Its distribution in the environment is primarily governed by the geochemistry of its parent, ^{232}Th , and the physicochemical properties of the surrounding matrix.

Terrestrial Environment

In the terrestrial environment, the concentration of **Radium-228** is closely linked to the underlying geology. Igneous rocks, particularly granites, and certain sedimentary formations like arkosic sandstones and quartzose sandstones, tend to have higher concentrations of

thorium and, consequently, produce higher levels of **Radium-228**.^[4] The activity concentration of ²²⁸Ra in soil is influenced by the parent rock material, weathering processes, and agricultural practices.

Aquatic Environment

In aquatic systems, **Radium-228** is introduced through the weathering of rocks and soils, as well as through groundwater discharge.^[2] Surface waters generally exhibit low concentrations of ²²⁸Ra.^[4] However, groundwater, especially from deep aquifers in contact with thorium-rich geological formations, can have significantly elevated levels of **Radium-228**.^{[4][5]} The mobility and concentration of ²²⁸Ra in water are influenced by factors such as pH, salinity, and the presence of complexing agents.

Data on Radium-228 Concentrations

The following table summarizes typical concentration ranges of **Radium-228** in various environmental matrices. These values can vary significantly based on local geology and other environmental factors.

Environmental Matrix	Concentration Range	Unit	References
Soil	11.50 - 41.07	Bq/kg	[6]
7.73 (mean)	Bq/kg		[7]
1.60 - 678	Bq/kg		[8]
Groundwater	<1.1 - 30.3	pCi/L	[5]
4.71 - 11.9	pCi/L		[9]
up to 9.1	pCi/L		[10]
Surface Water	Generally low	-	[2][4]
Rocks (general)	Varies with rock type	-	-
Sandstone	-	-	[4]
Granite	-	-	[4]

Experimental Protocols for Radium-228 Analysis

The determination of **Radium-228** in environmental samples typically involves radiochemical separation followed by radiometric measurement. A common approach for water samples is based on EPA Method 904.0, which involves the co-precipitation of radium with barium sulfate, followed by the separation and measurement of its short-lived daughter, Actinium-228.

Detailed Methodology: Determination of Radium-228 in Water by Co-precipitation and Gamma Spectrometry

This protocol is a synthesized representation of established methods for the analysis of **Radium-228** in water samples.

1. Sample Collection and Preservation:

- Collect a representative water sample in a clean polyethylene container.
- Acidify the sample to a pH < 2 with concentrated nitric acid (HNO_3) to prevent precipitation of radium and other radionuclides.

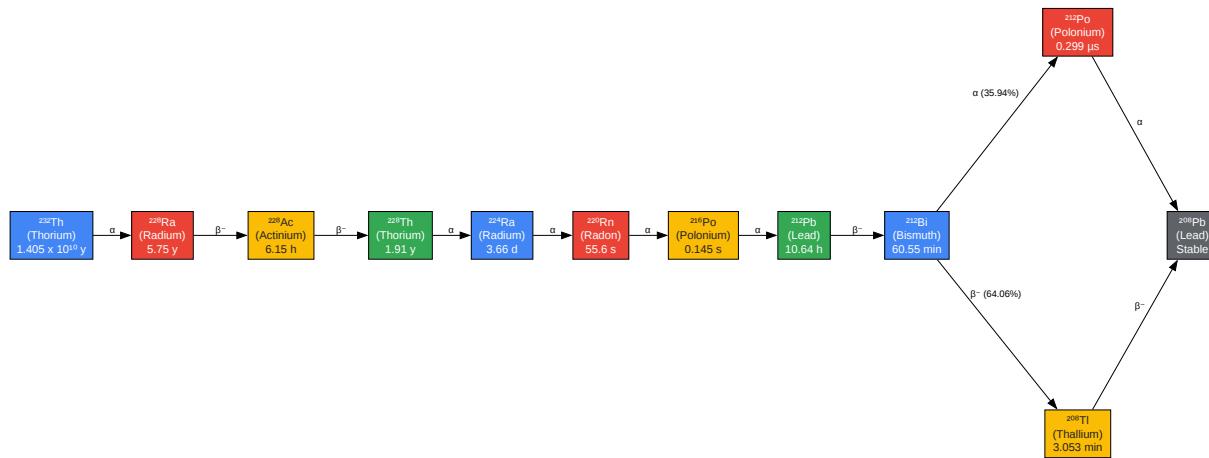
2. Radium Co-precipitation:

- To a 1-liter water sample, add a known amount of stable barium carrier (e.g., 2 mL of a 16 mg/mL BaCl_2 solution).
- Add a lead carrier (e.g., 10 mL of a 15 mg/mL $\text{Pb}(\text{NO}_3)_2$ solution) to aid in the precipitation.
- Add a few drops of methyl orange indicator.
- Add concentrated ammonium hydroxide (NH_4OH) until the solution turns yellow (alkaline).
- Heat the solution to near boiling.
- Slowly add 18 N sulfuric acid (H_2SO_4) with constant stirring until the solution turns red (acidic), and then add a slight excess to ensure complete precipitation of barium and radium as sulfates.
- Continue heating and stirring for approximately 30 minutes to promote crystal growth.

- Allow the precipitate to settle overnight.

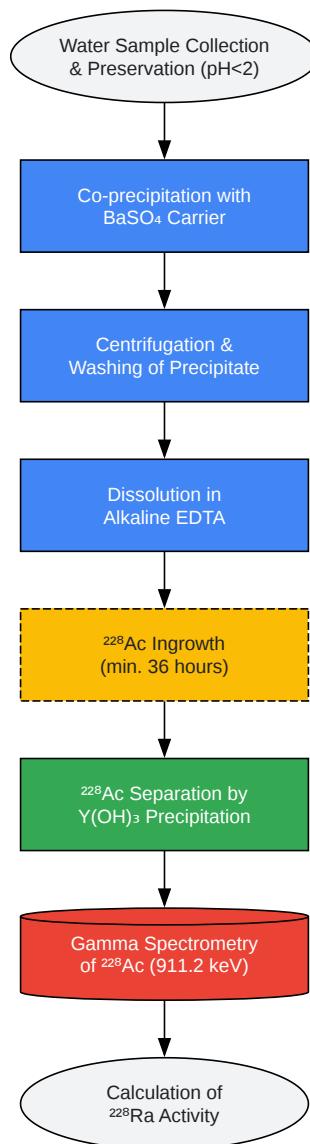
3. Precipitate Separation and Purification:

- Decant and discard the supernatant.
- Transfer the precipitate to a centrifuge tube and centrifuge to consolidate the precipitate.
- Wash the precipitate with deionized water to remove any remaining impurities.
- Dissolve the barium-radium sulfate precipitate in an alkaline solution of ethylenediaminetetraacetic acid (EDTA).


4. Actinium-228 Ingrowth and Separation:

- Store the purified radium solution for a defined period (e.g., 36 hours to several days) to allow for the ingrowth of its daughter, Actinium-228 (^{228}Ac).
- After the ingrowth period, add a known amount of stable yttrium carrier (e.g., 1 mL of a 18 mg/mL $\text{Y}(\text{NO}_3)_3$ solution).
- Precipitate yttrium hydroxide ($\text{Y}(\text{OH})_3$) by adding sodium hydroxide (NaOH), which co-precipitates the ^{228}Ac .
- Separate the $\text{Y}(\text{OH})_3$ precipitate containing ^{228}Ac by centrifugation.

5. Measurement by Gamma Spectrometry:


- Transfer the $\text{Y}(\text{OH})_3$ precipitate to a suitable counting vial or planchet.
- Measure the gamma emissions from ^{228}Ac using a high-purity germanium (HPGe) detector. The primary gamma photopeak for ^{228}Ac is at 911.2 keV.[\[11\]](#)[\[12\]](#)
- The activity of ^{228}Ra in the original sample is calculated from the measured activity of ^{228}Ac , correcting for the chemical yield of the separation process (determined from the recovery of the barium carrier), the ingrowth time, and the decay of ^{228}Ac during measurement.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Thorium-232 decay chain leading to the formation of **Radium-228**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of **Radium-228** in water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. epa.gov [epa.gov]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. naturalspublishing.com [naturalspublishing.com]
- 7. pjoes.com [pjoes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. theremino.com [theremino.com]
- 12. Validation of 226Ra and 228Ra Measurements in Water Samples Using Gamma Spectrometric Analysis [scirp.org]
- To cite this document: BenchChem. [Unveiling Radium-228: A Technical Guide to its Natural Occurrence, Distribution, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237267#natural-occurrence-and-distribution-of-radium-228>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com